molecular formula C15H12Cl2O4 B2642893 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 872197-30-3

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B2642893
CAS No.: 872197-30-3
M. Wt: 327.16
InChI Key: JLKDMNKYHBKWCV-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 872197-30-3) is a benzoic acid derivative featuring a 2,4-dichlorobenzyloxy group at the 2-position and a methoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₂Cl₂O₄, with a molecular weight of 327.17 g/mol . This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or reference standard, with commercial availability at ≥95% purity .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O4/c1-20-13-4-2-3-11(15(18)19)14(13)21-8-9-5-6-10(16)7-12(9)17/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKDMNKYHBKWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

[ \text{2,4-Dichlorobenzyl chloride} + \text{3-Methoxybenzoic acid} \xrightarrow{\text{Base, Reflux}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of 2-[(2,4-Dichlorobenzyl)oxy]-3-carboxybenzoic acid.

    Reduction: Formation of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position on the Benzyl Group

The position of chlorine atoms on the benzyl group significantly influences molecular interactions and bioactivity:

  • 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 938250-17-0): This analog substitutes the 2,4-dichlorobenzyl group with a 2,6-dichlorobenzyl moiety. For example, collagenase inhibitors with 2,6-dichloro substitution showed similar IC₅₀ values to 2,4-dichloro analogs but exhibited differences in hydrogen bond lengths during docking studies .
  • 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 938274-94-3) : Here, chlorine atoms occupy the 3- and 4-positions on the benzyl group. This substitution pattern could enhance π-π stacking interactions due to closer proximity of the chlorines to the benzoic acid core .
Table 1: Impact of Benzyl Group Substitution
Compound Benzyl Substitution Molecular Weight Key Properties/Implications
Target compound (CAS: 872197-30-3) 2,4-dichloro 327.17 Moderate steric hindrance, balanced lipophilicity
2,6-dichloro analog (CAS: 938250-17-0) 2,6-dichloro 327.17 Increased steric bulk, altered binding interactions
3,4-dichloro analog (CAS: 938274-94-3) 3,4-dichloro 327.17 Enhanced π-π interactions, potential for higher target affinity

Position of Substituents on the Benzoic Acid Ring

The placement of functional groups on the benzoic acid core affects electronic distribution and steric accessibility:

  • 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS: 872197-38-1): This analog positions the dichlorobenzyloxy group at the 4-position and replaces the methoxy with an ethoxy group at the 3-position.
  • 3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid (CAS: N/A): Features a monochloro-substituted benzyl group and additional chlorine at the 3-position of the benzoic acid ring. The reduced chlorine count (one Cl on benzyl vs. two) lowers molecular weight (327.16 g/mol) and may decrease toxicity compared to dichloro analogs .

Functional Group Variations

  • 2,4-Dichlorobenzyl 2-methoxybenzoate (CAS: N/A) : An ester derivative of the target compound. The ester group improves lipophilicity, making it suitable as a prodrug, but eliminates the carboxylic acid’s ionic character, altering solubility and target interactions .
  • 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]-benzoyl chloride (CAS: N/A) : A benzoyl chloride derivative with an additional chlorine at the 5-position. The acyl chloride group enhances reactivity, enabling use in synthetic chemistry, but introduces instability in aqueous environments .

Biological Activity

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is a benzoic acid derivative that has garnered interest due to its potential biological activities. This compound exhibits a variety of effects on biological systems, primarily through its interactions with enzymes and receptors. Understanding its biological activity is crucial for its potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₂Cl₂O₄
  • Molecular Weight : Approximately 327.16 g/mol

The presence of the dichlorobenzyl group and methoxybenzoic acid moiety contributes to its unique chemical properties, influencing its biological activity.

The biological activity of this compound involves:

  • Enzyme Interaction : The compound can bind to specific enzymes, altering their activity and leading to various biological effects. This includes modulation of proteolytic pathways and other enzymatic processes.
  • Receptor Binding : It may also interact with cellular receptors, affecting signal transduction pathways and gene expression.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties:

  • Bacterial Inhibition : Studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential use in treating infections .
  • Fungal Activity : The compound has also shown antifungal properties, which could be beneficial in agricultural applications.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects:

  • Cytokine Modulation : Preliminary studies suggest it may reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Antiproliferative Effects

In vitro studies have highlighted the antiproliferative effects of this compound on various cancer cell lines:

  • Cell Line Studies : It has been shown to induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several benzoic acid derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 5 µM .
  • Anti-inflammatory Activity :
    • In a controlled experiment, the compound was administered to cell cultures stimulated with inflammatory agents. Results showed a marked reduction in inflammatory markers compared to untreated controls .
  • Cytotoxicity Assays :
    • Cytotoxicity assays against human cancer cell lines (e.g., MCF-7 and U-937) revealed an IC50 value of approximately 15 µM, demonstrating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory, antiproliferative
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acidStructureAntimicrobial
4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acidStructureAntimicrobial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoic acid, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the 2,4-dichlorobenzyl group can be introduced via an etherification reaction using 2,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing pH (neutral to slightly basic) minimizes side reactions like hydrolysis. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy at C3, dichlorobenzyl at C2) by comparing chemical shifts to analogous benzoic acid derivatives .
  • HPLC : Quantify purity (>95%) using a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs, critical for understanding solubility and stability .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture due to its ester and aromatic chloro groups. Store in amber glass vials under inert gas (argon) at 4°C. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) reveal hydrolysis of the ether bond as the primary degradation pathway . Avoid contact with strong oxidizing agents to prevent decomposition into chlorinated byproducts .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what contradictions exist between in silico and experimental data?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like cyclooxygenase-2 (COX-2) due to the dichlorobenzyl moiety’s hydrophobic interactions. However, in vitro assays may show lower activity due to poor solubility or metabolic instability. Address discrepancies by modifying the methoxy group to improve bioavailability (e.g., replacing with a trifluoromethoxy group) . Validate predictions with SPR (surface plasmon resonance) binding studies .

Q. What mechanistic insights explain conflicting reports on its antimicrobial efficacy?

  • Methodological Answer : Discrepancies arise from variations in bacterial strain susceptibility and testing protocols. For gram-positive bacteria (e.g., S. aureus), MIC values correlate with membrane disruption by the dichlorobenzyl group. However, gram-negative strains (e.g., E. coli) show resistance due to efflux pumps. Use checkerboard assays with efflux pump inhibitors (e.g., PAβN) to confirm this mechanism . Synergistic studies with β-lactams may enhance efficacy .

Q. How can the compound’s scalability be optimized without compromising purity?

  • Methodological Answer : Replace batch synthesis with flow chemistry to control exothermic reactions (e.g., benzylation). Use microreactors with real-time FTIR monitoring to adjust reagent stoichiometry dynamically. Pilot-scale trials demonstrate that reducing reaction temperature from 80°C to 60°C decreases byproduct formation by 40% while maintaining >90% yield .

Q. What analytical strategies resolve spectral overlaps in characterizing degradation products?

  • Methodological Answer : LC-MS/MS with high-resolution mass spectrometry (HRMS) identifies degradation products (e.g., 3-methoxybenzoic acid from ether cleavage). Use isotope-labeled analogs (e.g., deuterated dichlorobenzyl) as internal standards to differentiate degradation pathways. For ambiguous peaks, 2D NMR (HSQC, HMBC) assigns structural fragments .

Data Contradiction Analysis

Q. Why do studies report conflicting logP values for this compound, and how can this be resolved?

  • Methodological Answer : Variability arises from measurement techniques (shake-flask vs. HPLC-derived logP). Standardize measurements using the OECD 117 guideline (HPLC with a calibrated C18 column and isocratic elution). Computational models (e.g., XLogP3) may overestimate hydrophobicity due to the polar methoxy group; validate with experimental octanol-water partitioning .

Q. How do crystallographic data explain discrepancies in reported melting points?

  • Methodological Answer : Polymorphism impacts melting points. For example, the α-polymorph (monoclinic, P21/c) melts at 139–140°C, while the β-form (orthorhombic) melts at 145–147°C. Use differential scanning calorimetry (DSC) and powder XRD to identify polymorphic content. Recrystallization from ethyl acetate yields the α-form predominantly .

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